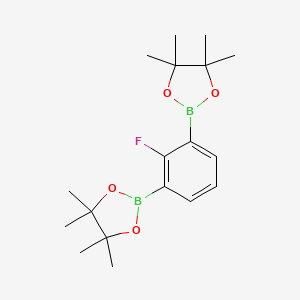

2-Fluorophenyl-1,3-diboronic acid, pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27B2FO4/c1-15(2)16(3,4)23-19(22-15)12-10-9-11-13(14(12)21)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPWOJJYAWMASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)B3OC(C(O3)(C)C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27B2FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluorophenyl-1,3-diboronic acid, pinacol ester chemical properties

Technical Guide: 2-Fluorophenyl-1,3-diboronic acid, pinacol ester

Part 1: Executive Summary

2-Fluorophenyl-1,3-diboronic acid, pinacol ester (CAS: 2377611-42-0) is a specialized organoboron building block characterized by a sterically crowded 1,2,3-substitution pattern on the benzene core. This molecule features a central fluorine atom flanked by two boronic acid pinacol ester (Bpin) groups.

This unique "pincer" geometry makes it a critical intermediate for:

-

Regioselective Suzuki-Miyaura Couplings: Enabling the synthesis of meta-terphenyl scaffolds with a central fluorine substituent, a common motif in liquid crystals and bioactive molecules.

-

Covalent Organic Frameworks (COFs): Serving as a V-shaped linker where the fluorine atom modulates pore polarity and intralayer hydrogen bonding.

-

Medicinal Chemistry: Facilitating "fluorine scans" to optimize metabolic stability and lipophilicity in drug candidates.

Part 2: Structural Analysis & Physiochemical Properties

Molecular Identity

-

IUPAC Name: 2,2'-(2-Fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

-

Common Name: 2-Fluorophenyl-1,3-bis(pinacolboronate)

-

CAS Number: 2377611-42-0

-

Molecular Formula: C₁₈H₂₇B₂FO₄

-

Molecular Weight: 348.03 g/mol

Structural Features

The molecule exhibits

-

Steric Environment: The two bulky pinacol ester groups create a "protective pocket" around the small fluorine atom. This steric crowding can retard hydrolysis compared to non-hindered boronates but also requires active catalytic systems for coupling.

-

Electronic Effects: The fluorine atom ($ \sigma_I > 0 $, $ \sigma_R < 0 $) exerts a strong inductive withdrawal on the ipso carbons attached to boron. This reduces the electron density of the aryl ring, potentially influencing the rate of transmetallation in cross-coupling reactions.

Physical Properties Table

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–140 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in Water |

| Stability | Stable to air/moisture in solid state; slow hydrolysis in aqueous base |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |

Part 3: Synthesis & Production

While Ir-catalyzed C-H borylation is common for many diboron species, the 1,2,3-substitution pattern of this molecule makes direct C-H activation difficult due to steric hindrance and directing effects favoring the meta positions.

The most reliable, scalable synthesis is the Palladium-Catalyzed Miyaura Borylation of 1,3-dibromo-2-fluorobenzene.

Synthetic Workflow (Miyaura Borylation)

Reagents:

-

Substrate: 1,3-Dibromo-2-fluorobenzene (CAS 1435-54-7)[1][2][3]

-

Borylation Agent: Bis(pinacolato)diboron (

) (2.2 – 2.5 equivalents) -

Catalyst:

(3–5 mol%) or -

Base: Potassium Acetate (KOAc) (Dry, 6.0 equivalents)

-

Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Protocol:

-

Inertion: Charge a reaction flask with 1,3-dibromo-2-fluorobenzene,

, and KOAc. Evacuate and backfill with Argon ( -

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Heating: Heat the mixture to 80–100 °C for 12–24 hours. Monitor by TLC or GC-MS (disappearance of monoborylated intermediate).

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.[3]

-

Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (rapid elution to prevent hydrolysis).

Figure 1: Synthesis of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester via Miyaura Borylation.

Part 4: Reactivity & Applications

Regioselective Suzuki-Miyaura Coupling

This molecule is a "linchpin" for building meta-terphenyls . Although the two Bpin groups are chemically equivalent due to symmetry, the reaction of the first Bpin group breaks this symmetry.

-

Challenge: Preventing oligomerization (double coupling) when a mono-coupled product is desired.

-

Solution: Use Statistical Stoichiometry (1:1 ratio with aryl halide) or Site-Isolation techniques.

-

Mechanism: The oxidative addition of the aryl halide to Pd(0) is followed by transmetallation. The steric bulk of the ortho-fluorine and the remaining ortho-Bpin group can slow down the transmetallation step, requiring electron-rich ligands (e.g., SPhos, XPhos) on the Palladium catalyst.

Figure 2: Catalytic cycle highlighting the steric influence of the 2-Fluoro substituent during transmetallation.

Materials Science (COFs)

In Covalent Organic Frameworks, this molecule serves as a 120° angular linker .

-

Pore Engineering: The fluorine atom points into the pore or channel, altering the electrostatic potential surface.

-

Interaction: The F atom can serve as a weak hydrogen bond acceptor, improving the adsorption selectivity for specific gases (e.g.,

over

Part 5: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Hydrolysis: Pinacol esters are relatively stable, but prolonged exposure to moisture can lead to partial hydrolysis to the free boronic acid. Store in a desiccator.

-

Purification Note: Boronic esters can streak on silica gel. Deactivation of silica with 1% Triethylamine is recommended during chromatography.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

-

Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166–1170. Link

-

PubChem Compound Summary. (2025). 1,3-Dibromo-2-fluorobenzene (Precursor Data). National Center for Biotechnology Information. Link

Sources

Synthesis Methods for 2-Fluorophenyl-1,3-diboronic Acid, Pinacol Ester: A Comprehensive Technical Guide

Executive Summary

The 1,3-diborylated 2-fluorobenzene motif—specifically 2-fluorophenyl-1,3-diboronic acid, pinacol ester (CAS: 1218790-40-9)—is a highly privileged scaffold in modern drug discovery and materials science. The unique combination of a highly electronegative fluorine atom flanked by two orthogonally reactive boronic ester moieties makes this molecule an invaluable building block for complex Suzuki-Miyaura cross-couplings, the synthesis of advanced OLED fluorophores, and the development of kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to critically evaluate the three primary synthetic routes to this molecule. Rather than merely listing reaction conditions, this guide deconstructs the mechanistic causality behind each protocol, providing self-validating workflows to ensure reproducible, high-yield synthesis in both academic and industrial settings.

Chemical Significance & Retrosynthetic Analysis

The strategic installation of two boronic ester moieties adjacent to a fluorine atom presents a unique synthetic challenge. The strong inductive electron withdrawal (-I) of the fluorine atom activates the adjacent positions electronically, yet its small van der Waals radius (1.47 Å) provides minimal steric shielding.

We evaluate three distinct retrosynthetic pathways to achieve this architecture:

-

Method A: Palladium-Catalyzed Miyaura Borylation from a 1,3-dibromo precursor.

-

Method B: Iridium-Catalyzed C–H Borylation via direct functionalization.

-

Method C: Directed ortho-Metalation (DoM) utilizing cryogenic lithiation.

Figure 1: Retrosynthetic pathways for 2-Fluorophenyl-1,3-diboronic acid, pinacol ester.

Method A: Palladium-Catalyzed Miyaura Borylation (The Industry Standard)

Mechanistic Causality

The Miyaura borylation of 1,3-dibromo-2-fluorobenzene is the most robust and scalable approach, originally pioneered by . This method relies on a Pd(0)/Pd(II) catalytic cycle.

Two critical experimental choices define the success of this reaction:

-

The Base (KOAc): The use of potassium acetate is non-negotiable. Stronger bases (e.g., K₂CO₃, NaOH) would facilitate the transmetalation of the newly formed arylboronate with another aryl halide, leading to unwanted Suzuki-Miyaura oligomerization. KOAc is a weak base that strictly activates the B-B bond of bis(pinacolato)diboron (B₂pin₂) without triggering cross-coupling.

-

The Ligand (dppf): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°). This wide angle sterically forces the Pd(II) intermediate to undergo rapid reductive elimination, which is often the rate-limiting step when handling bulky pinacol ester groups.

Figure 2: Pd-catalyzed Miyaura borylation catalytic cycle highlighting key steps.

Self-Validating Protocol A

Reagents: 1,3-dibromo-2-fluorobenzene (10 mmol), B₂pin₂ (25 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mmol), KOAc (40 mmol), Anhydrous 1,4-Dioxane (50 mL).

-

Preparation: Charge a flame-dried Schlenk flask with KOAc. Dry under high vacuum at 80 °C for 2 hours.

-

Causality: Moisture hydrolyzes B₂pin₂ into pinacolborane (HBpin) and boric acid, poisoning the reaction.

-

-

Assembly: Cool to room temperature, backfill with Argon. Add B₂pin₂, Pd(dppf)Cl₂, and 1,3-dibromo-2-fluorobenzene. Add degassed 1,4-dioxane.

-

Reaction: Stir at 90 °C for 16 hours.

-

Self-Validation Checkpoint: Monitor via GC-MS. The disappearance of the starting material (m/z ~254) and the appearance of the diboronic ester (m/z = 348.2) confirms conversion. A byproduct peak at m/z ~296 indicates incomplete double-borylation (mono-borylated intermediate).

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, wash with EtOAc, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Method B: Iridium-Catalyzed C–H Borylation (The Atom-Economical Approach)

Mechanistic Causality

For late-stage functionalization, Ir-catalyzed C–H borylation offers a highly atom-economical route, bypassing halogenated precursors . The active catalyst is an Ir(III)-tris(boryl) species generated in situ from [Ir(OMe)(COD)]₂ and B₂pin₂. The methoxy ligand is crucial as it acts as an internal base to activate the B-B bond.

However, regioselectivity is challenging. While fluorine's inductive effect activates ortho C–H bonds, its lone pairs sterically and electronically repel the bulky Ir-tris(boryl) complex. Standard ligands (like dtbpy) often yield statistical mixtures of meta and para isomers . Achieving the 1,3-diborylated product requires forcing conditions or highly specialized, sterically demanding asymmetric ligands.

Self-Validating Protocol B

Reagents: Fluorobenzene (10 mmol), B₂pin₂ (22 mmol), [Ir(OMe)(COD)]₂ (0.15 mmol), dtbpy (0.3 mmol), Anhydrous THF (20 mL).

-

Catalyst Generation: In an Argon-filled glovebox, mix [Ir(OMe)(COD)]₂ and dtbpy in THF.

-

Self-Validation Checkpoint: The solution must transition from yellow/orange to a deep red/brown within 5 minutes. This color change is the visual confirmation of the active Ir(III)-tris(boryl) complex formation. If the solution remains yellow, the catalyst is dead.

-

-

Reaction: Add B₂pin₂ and stir for 10 minutes. Add fluorobenzene. Seal the vessel, move to a fume hood, and heat at 80 °C for 24-48 hours.

-

Workup: Remove solvent in vacuo. The crude mixture requires rigorous purification (e.g., preparative HPLC or Kugelrohr distillation) to separate the 1,3-isomer from meta/para byproducts.

Method C: Directed ortho-Metalation (DoM) (The Classical Approach)

Mechanistic Causality

Directed ortho-Metalation (DoM) exploits the kinetic acidity of the protons adjacent to the highly electronegative fluorine atom . Using a strong, non-nucleophilic base like LDA at cryogenic temperatures (-78 °C) allows for selective deprotonation.

Causality of Temperature: Cryogenic conditions are mandatory. If the temperature rises above -50 °C, the ortho-lithiated fluorobenzene will rapidly eliminate LiF to form a highly reactive benzyne intermediate, destroying the yield. Because double-lithiation is thermodynamically unfavorable, this method is typically executed stepwise starting from 1-bromo-2-fluorobenzene.

Self-Validating Protocol C

Reagents: 1-bromo-2-fluorobenzene (10 mmol), LDA (11 mmol), Triisopropyl borate[B(OiPr)₃] (12 mmol), Pinacol (12 mmol), THF (30 mL).

-

Lithiation: Cool a solution of 1-bromo-2-fluorobenzene in THF to -78 °C. Dropwise add LDA. Stir for 1 hour.

-

Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H NMR. The disappearance of the proton signal ortho to the fluorine (>95% deuterium incorporation) validates successful metalation.

-

-

Borylation: Add B(OiPr)₃ dropwise at -78 °C. Allow to warm to room temperature over 2 hours.

-

Esterification: Add a solution of pinacol in THF, followed by a mild acid workup (glacial acetic acid) to facilitate ligand exchange.

-

Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and purify via crystallization. (Note: A second iteration of this cycle on the resulting product yields the 1,3-diboronic ester).

Quantitative Data & Protocol Comparison

To guide synthetic planning, the following table summarizes the quantitative metrics and practical viability of each methodology:

| Parameter | Method A: Miyaura Borylation | Method B: Ir C–H Borylation | Method C: Directed ortho-Metalation |

| Starting Material | 1,3-Dibromo-2-fluorobenzene | Fluorobenzene | 1-Bromo-2-fluorobenzene |

| Primary Reagents | B₂pin₂, Pd(dppf)Cl₂, KOAc | B₂pin₂, [Ir(OMe)(COD)]₂, dtbpy | LDA, B(OiPr)₃, Pinacol |

| Typical Yield | 75–85% | 40–60% (Isomer mixtures) | 60–70% (Stepwise) |

| Atom Economy | Low (Loss of KBr, AcOBpin) | High (Loss of H₂ only) | Low (Loss of LiBr, iPrOH) |

| Scalability | Excellent (Kilogram scale) | Moderate (Catalyst cost limits) | Good (Requires cryogenic reactors) |

| Regioselectivity | Absolute (Defined by halides) | Moderate (Steric vs Electronic) | High (Directed by F and Br) |

Conclusion

For the synthesis of 2-fluorophenyl-1,3-diboronic acid, pinacol ester, Method A (Palladium-Catalyzed Miyaura Borylation) remains the undisputed industry standard due to its absolute regiocontrol and high scalability. While Method B represents the frontier of green chemistry via atom economy, its reliance on expensive iridium catalysts and complex regioselectivity profiles limits its use to specialized discovery phases. Method C remains a powerful, albeit operationally demanding, classical alternative when specific halogenated precursors are unavailable.

References

-

Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508-7510. URL:[Link]

-

Mkhalid, I. A. I.; Barnard, J. H.; Marder, T. B.; Murphy, J. M.; Hartwig, J. F. "C–H Borylation of Arenes and Heteroarenes Using Transition-Metal Complexes." Chemical Reviews, 2010, 110(2), 890-931. URL:[Link]

-

Tajuddin, H.; Harrisson, P.; Bitterlich, B.; Collings, J. C.; Sim, N.; Batsanov, A. S.; Marder, T. B. "Iridium-catalyzed C–H borylation of fluorobenzenes." Chemical Science, 2012, 3(12), 3505-3515. URL:[Link]

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879-933. URL:[Link]

A Technical Guide to the Spectroscopic Characterization of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester

This guide provides an in-depth technical analysis of the expected spectroscopic data for 2-Fluorophenyl-1,3-diboronic acid, pinacol ester. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will explore the causal relationships in experimental design and data interpretation, ensuring a robust and validated approach to structural elucidation.

Introduction: The Structural Significance of Aryl Diboronic Esters

Aryl diboronic acid derivatives, particularly their pinacol esters, are of significant interest in synthetic chemistry. Their utility as building blocks in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures.[1] The presence of two boronic ester functionalities on a single aromatic ring offers the potential for sequential or dual coupling reactions, enabling the synthesis of intricate poly-aromatic systems. The fluorine substituent further modulates the electronic properties of the phenyl ring, influencing reactivity and providing a unique spectroscopic handle for characterization.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and stability of these reactive intermediates. This guide will focus on the expected NMR (¹H, ¹³C, ¹¹B, ¹⁹F) and MS data for 2-Fluorophenyl-1,3-diboronic acid, pinacol ester, providing a predictive framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target molecule, a multi-nuclear approach is essential to fully characterize the environment of each unique atom.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for an arylboronic ester. The choice of solvent and instrument parameters is critical for obtaining informative spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Fluorophenyl-1,3-diboronic acid, pinacol ester in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good starting point for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

A spectral width of 200-250 ppm is standard.

-

-

¹¹B NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. Fluorine-19 is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.[5]

-

The spectral width will depend on the chemical environment of the fluorine atom but is typically in the range of -50 to -200 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) spectra to aid in the definitive assignment of proton and carbon signals.

-

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent can influence chemical shifts. For boronic esters, aprotic solvents are generally preferred to avoid hydrolysis or transesterification.

-

Field Strength: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving complex coupling patterns in the aromatic region.

-

Decoupling: Proton decoupling in ¹³C, ¹¹B, and ¹⁹F NMR simplifies the spectra by removing proton-carbon, proton-boron, and proton-fluorine couplings, respectively, resulting in sharper singlets for each unique nucleus.

Predicted NMR Data and Interpretation

Based on the structure of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester and data from analogous compounds, the following spectroscopic features are anticipated.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 3H | Aromatic CH |

| ~1.35 | s | 24H | Pinacol CH₃ |

Interpretation:

-

Aromatic Region (δ 7.8 - 8.2 ppm): The three protons on the phenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and boronic ester groups.

-

Pinacol Methyl Protons (δ ~1.35 ppm): The 24 protons of the four methyl groups on the two pinacol esters are chemically equivalent and will appear as a sharp singlet.[6] This signal is a characteristic feature of pinacol boronic esters.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d) | C-F |

| ~130 - 140 | Aromatic C-H |

| ~120 - 130 (broad) | C-B |

| ~84 | Pinacol quaternary C |

| ~25 | Pinacol CH₃ |

Interpretation:

-

Aromatic Carbons: The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling. The carbons attached to the boron atoms may appear as broad signals due to the quadrupolar nature of the boron nucleus.[7] The remaining aromatic carbons will appear in the expected downfield region.

-

Pinacol Carbons: The quaternary carbons of the pinacol groups typically resonate around 84 ppm, while the methyl carbons appear around 25 ppm.[7]

¹¹B and ¹⁹F NMR:

-

¹¹B NMR: A broad singlet is expected in the region of δ 25-35 ppm , which is characteristic of a trigonal planar boronic ester.[8] The presence of two boron atoms may result in a single, potentially broader, signal if they are in very similar electronic environments.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of δ -100 to -120 ppm . This signal will be split by the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. ESI is generally a "softer" ionization technique that is more likely to yield the molecular ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire data in positive ion mode. The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.[9]

Causality in Experimental Choices:

-

Ionization Method: The choice between ESI and APCI depends on the polarity and thermal stability of the analyte. For relatively polar and non-volatile compounds like boronic esters, ESI is often preferred.

-

High-Resolution MS: Accurate mass measurements allow for the determination of the elemental formula of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

| m/z (Calculated) | Formula | Assignment |

| [M+H]⁺ | C₁₈H₂₈B₂FO₄⁺ | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₈H₂₇B₂FNaO₄⁺ | Sodium Adduct |

Predicted Fragmentation:

The fragmentation of the molecular ion in the mass spectrometer can provide further structural information. Common fragmentation pathways for pinacol boronic esters include the loss of the pinacol group or cleavage of the C-B bond.

Conclusion: A Framework for Validation

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester. The provided protocols and interpretations establish a self-validating system for researchers. By acquiring a full suite of NMR and MS data and comparing it to these expected values and patterns, scientists can confidently confirm the structure and purity of their synthesized material. The interplay between the different spectroscopic techniques provides a robust and cross-verifiable dataset, which is essential for the reliable use of this versatile building block in further synthetic applications.

References

-

King, A. E., et al. (2012). Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II). Organometallics, 31(17), 6250–6264. [Link]

-

King, A. E., et al. (2012). Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II). PMC. [Link]

-

Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

-

Matteson, D. S. (2011). Matteson Homologation of Arylboronic Esters. European Journal of Organic Chemistry, 2011(22), 4049-4058. [Link]

-

Bull, J. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1290. [Link]

-

Sandrock, D. L., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Royal Society of Chemistry. [Link]

-

Lecointre, S., et al. (2017). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

-

Wiemer, A. J., et al. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. MDPI. [Link]

-

Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]

-

Pretze, M., et al. (2025). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Preprints.org. [Link]

-

ResearchGate. (2020). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in... [Link]

-

Boron Molecular. 2-Fluorophenylboronic acid, pinacol ester. [Link]

-

I-Hsuan, C., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

-

ResearchGate. (2020). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... [Link]

-

Wagner, C., et al. (2016). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2020). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Hall, D. G. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluorophenyl-1,3-diboronic acid, pinacol ester solubility profile

Technical Whitepaper: Solubility Dynamics & Handling of 2-Fluoro-1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Executive Summary This technical guide profiles 2-fluoro-1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (hereafter referred to as 2-F-1,3-Bpin ), a specialized organoboron building block used in the synthesis of Covalent Organic Frameworks (COFs), conjugated polymers, and complex pharmaceutical intermediates.[1]

Unlike standard phenylboronic esters, the presence of the fluorine atom at the C2 position—flanked by two bulky pinacol boronate groups at C1 and C3—introduces unique steric and electronic effects. This "ortho-fluoro" effect significantly influences its solubility profile, hydrolytic stability, and reactivity in Suzuki-Miyaura cross-couplings.[1] This guide provides a self-validating framework for the solvation, handling, and application of this compound.

Part 1: Physicochemical Profile & Solubility Matrix[1][2]

1.1 Structural Analysis & Polarity The molecule consists of a lipophilic benzene core modified by a polar, electron-withdrawing fluorine atom and two bulky, hydrophobic pinacol ester groups.[1]

-

Lipophilicity: High.[1] The pinacol groups dominate the solvation thermodynamics, making the compound highly soluble in non-polar and moderately polar organic solvents.[1]

-

Electronic Effect: The C2-Fluorine atom creates a dipole and inductively withdraws electron density from the C-B bonds. This increases the Lewis acidity of the boron centers but also makes the C-B bond susceptible to base-catalyzed protodeboronation (cleavage) in protic media.

1.2 Solubility Data Table Note: Quantitative values are derived from structural analogs (e.g., 1,3-bis(pinacolboronato)benzene) and standard organoboron handling protocols.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for transport, aliquoting, and NMR analysis.[1] |

| Chlorinated | Chloroform (CDCl₃) | High (>100 mg/mL) | Standard solvent for ¹H and ¹⁹F NMR characterization. |

| Ethereal | Tetrahydrofuran (THF) | High (>80 mg/mL) | Preferred Reaction Solvent. Stabilizes boron species via oxygen coordination. |

| Ethereal | 1,4-Dioxane | High (>60 mg/mL) | Excellent for high-temperature Suzuki couplings (>80°C). |

| Polar Aprotic | DMF / DMSO | High (>50 mg/mL) | Use for microwave synthesis or difficult couplings. Hard to remove post-reaction. |

| Hydrocarbon | Toluene | Moderate (~20-40 mg/mL) | Good for azeotropic drying; often used in biphasic reaction systems. |

| Hydrocarbon | Hexanes / Pentane | Low (<5 mg/mL) | Anti-solvent. Use to precipitate the compound during purification. |

| Protic | Methanol / Ethanol | Moderate (Reactive) | Caution: Soluble, but risk of transesterification (pinacol exchange) over time. |

| Aqueous | Water | Insoluble | Hydrophobic. Will form a suspension or oil out. |

Part 2: Stability & Hydrolysis (The "Hidden" Solubility Factor)

True solubility for boronic esters is a function of stability. The 2-fluoro substituent creates a specific vulnerability:

-

Protodeboronation Risk: In the presence of strong aqueous base (e.g., NaOH, KOH) and heat, the C-B bond ortho to the fluorine is destabilized.[1] The hydroxide ion attacks the boron, and the electron-withdrawing fluorine stabilizes the transition state for C-B bond cleavage, leading to the formation of fluorobenzene derivatives (impurity).

-

Transesterification: In alcohols (MeOH), the pinacol group can exchange with the solvent, changing the molecular weight and solubility profile.[1]

Operational Rule: Always dissolve 2-F-1,3-Bpin in anhydrous organic solvents (THF, Dioxane) before adding any aqueous base required for coupling reactions.[1]

Part 3: Visualization of Workflows

3.1 Solubility Decision Tree This logic gate helps researchers select the correct solvent system based on the intended application.

Figure 1: Solvent selection logic based on the physicochemical stability of the pinacol ester.

Part 4: Validated Experimental Protocol

Protocol: Dissolution & Quality Control Check Goal: Ensure the compound is fully dissolved and chemically intact (no hydrolysis) prior to use.

-

Weighing: Weigh the target mass of 2-F-1,3-Bpin in a glovebox or under nitrogen flow. The solid is generally stable in air but hygroscopic over long periods.

-

Solvent Preparation: Use anhydrous THF or Dichloromethane .[1] Sparge the solvent with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (critical for subsequent Pd-catalyzed steps).

-

Dissolution:

-

Add solvent to the solid to achieve a concentration of 0.1 M to 0.5 M .

-

Sonicate for 30-60 seconds. The solution should be clear and colorless.

-

Troubleshooting: If turbidity persists, filter through a 0.45 µm PTFE syringe filter (insolubles may be boronic acid hydrolysis products).

-

-

QC Check (Self-Validating Step):

-

Take a 50 µL aliquot.

-

Dilute in CDCl₃.

-

Run ¹H NMR. Look for the pinacol methyl singlet at ~1.3 ppm (24H) .

-

Validation: If the integration is lower than expected or new peaks appear at ~1.1 ppm, partial hydrolysis or transesterification has occurred.[1]

-

Application: Optimized Suzuki-Miyaura Coupling Conditions Context: Coupling 2-F-1,3-Bpin with Aryl Bromides.

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

-

Base: Potassium Phosphate (K₃PO₄) is preferred over Carbonates (K₂CO₃) to minimize protodeboronation of the fluoro-substituted ring [1].

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Temperature: 80°C - 90°C.[1]

-

Mechanism: The bulky pinacol groups require heat to facilitate transmetalation, but the 2-fluoro group requires mild bases to prevent decomposition.[1]

Figure 2: Reaction workflow emphasizing the order of addition to preserve the fluorinated boronate.

Part 5: References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2] Link

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Takagi, J., et al. (2002).[1] "Iridium-Catalyzed C-H Coupling Reaction of Arenes and Heteroarenes with Bis(pinacolato)diboron." Tetrahedron Letters. Link

-

TCI Chemicals. (2025).[3] "Safety Data Sheet: 1,3-Benzenediboronic Acid Bis(pinacol) Ester." Link

Sources

Architectural Precision: The Strategic Utility of Bifunctional Boronic Esters

Topic: Introduction to Bifunctional Boronic Esters in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Single Handle

In modern organic synthesis, the boronic ester is no longer just a transient handle for a single Suzuki-Miyaura coupling. It has evolved into a structural pivot—a "bifunctional" architecture capable of iterative, orthogonal, and stereocontrolled bond formations.

This guide moves beyond basic cross-coupling to explore Bifunctional Boronic Esters —specifically Geminal (1,1-diboronates) , Vicinal (1,2-diboronates) , and

Classification & Reactivity Landscapes

The utility of bifunctional boronates lies in their ability to undergo chemoselective transformations. By manipulating the electronic and steric environment of two boron centers (or a boron and a halide), we can trigger one site while leaving the other intact for subsequent functionalization.[1]

The Three Pillars of Bifunctionality

| Class | Structure | Key Reactivity Profile | Strategic Utility |

| Geminal (1,1) | Two B-groups on the same Carbon | "Linchpin" reagents for multicomponent assembly. | |

| Vicinal (1,2) | Two B-groups on adjacent Carbons | Stereospecific 1,2-functionalization | Rapid construction of contiguous stereocenters. |

| Boron + Halide on same Carbon | Nucleophilic Substitution w/ Migration | Iterative homologation (Matteson); Chiral chain extension. |

Visualization: Orthogonal Reactivity Logic

The following diagram illustrates how different activation modes allow for selective functionalization.

Caption: Decision tree for chemoselective activation of bifunctional boronates based on steric and electronic factors.

Mechanistic Deep Dive: The "Activation" Threshold

The core challenge in using bifunctional boronates is differentiation . How do you fire one "barrel" without triggering the other?

The "Ate" Complex Imperative

In Suzuki-Miyaura coupling, the rate-limiting step for transmetallation is often the formation of the boronate "ate" complex (

-

Geminal Systems: In 1,1-diboronates, the first transmetallation is often slower than the second due to steric crowding. However, using a specific base (e.g., hydroxide vs. alkoxide) can tune the Lewis acidity. Once the first group reacts, the remaining

-boryl anion is stabilized, often requiring distinct conditions to react further. -

Vicinal Systems: In 1,2-diboronates, the terminal (primary) boron is less sterically hindered and forms the "ate" complex more readily than the internal (secondary) boron. This allows for high site-selectivity without protecting groups [1].

The Matteson Migration (Stereocontrol)

For

-

A nucleophile (Li-R or Grignard) attacks the boron atom.

-

Formation of a tetrahedral boronate complex.[2]

-

Stereospecific Migration: The R-group migrates from Boron to the

-Carbon, displacing the halide with inversion of configuration at the carbon center. This is the engine of the Matteson Homologation [2].

Detailed Experimental Protocol

Protocol: Asymmetric Matteson Homologation

Objective: Stereoselective chain extension of a boronic ester using (dichloromethyl)lithium. This protocol demonstrates the "bifunctional" nature of the

Scope: Synthesis of chiral

Reagents & Equipment[3][4][5][6]

-

Substrate: Pinanediol boronic ester (

-isomer) (1.0 equiv) -

Reagent: Dichloromethane (DCM) (as reactant and solvent)

-

Base:

-Butyllithium ( -

Lewis Acid: Zinc Chloride (

) (anhydrous, 0.5 M in THF) -

Cryogenics: THF/Liquid

bath (-100 °C capability essential)

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Charge with DCM (approx. 5 mL per mmol substrate) and anhydrous THF (1 mL per mmol).

-

Expert Insight: The addition of THF helps solubilize the lithiated species at low temperatures.

-

-

Generation of

: Cool the solvent mixture to -100 °C (internal temperature). Add-

Critical Control Point: Temperature must not rise above -95 °C. At higher temperatures,

decomposes to carbene (:CHCl), leading to self-reaction.

-

-

Substrate Addition: Dissolve the pinanediol boronic ester in a minimum amount of THF/DCM. Add dropwise to the

solution at -100 °C. Stir for 30 minutes. -

Rearrangement Trigger: Add anhydrous

solution (0.6 - 1.0 equiv) slowly. -

Warming: Allow the reaction to warm naturally to 0 °C and then to room temperature (20-25 °C) over 2-3 hours.

-

Workup: Quench with saturated

. Extract with -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Self-Validating Check:

-

1H NMR: Look for the diagnostic diastereotopic protons of the new

-CHCl group (typically -

Stereochemistry: The migration proceeds with >98% diastereoselectivity controlled by the pinanediol auxiliary.

Visualization: The Matteson Pathway

Caption: Stepwise flow of the Matteson Homologation, highlighting the critical Zinc-promoted migration step.

Applications in Drug Discovery[12][13]

Bifunctional boronates are not merely academic curiosities; they are pivotal in the synthesis of covalent inhibitors and complex natural products.

Proteasome Inhibitors (Bortezomib Class)

The

Late-Stage Functionalization

Vicinal diboronates allow for the "walking" of functional groups. A 1,2-diboronate can be installed on a terminal alkene, and through chemoselective coupling, an aryl group can be installed at the terminal position, leaving the internal boron for later oxidation to an alcohol or conversion to an amine [4].

Comparative Reagent Table

| Reagent | Stability | Atom Economy | Primary Application |

| High | Low | Standard diboration; stable intermediates. | |

| Low | High | Highly reactive; often hydrolyzed in situ. | |

| High | Medium | Good balance; often used for specific steric control. | |

| MIDA-Boronates | Very High | Low | Iterative coupling (slow release protection). |

References

-

Endo, K., & Shibata, T. (2008). "Chemoselective Suzuki-Miyaura Coupling of Vicinal Diboronates." Journal of the American Chemical Society.[1]

-

Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Journal of Organic Chemistry.

-

Adams, J., et al. (1998). "Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids." Bioorganic & Medicinal Chemistry Letters.

-

Morken, J. P., et al. (2014). "Catalytic Enantioselective Diboration of Alkenes." Chemical Reviews.

-

Xu, L., & Zhang, S. (2019). "Geminal Bis(boron) Compounds: Their Preparation and Synthetic Applications." Chemistry - An Asian Journal.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Boron-promoted Deprotonative Conjugate Addition: Geminal diborons as Soft Pronucleophiles and Acyl Anion Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Vicinal Diboronates in High Enantiomeric Purity through Tandem Site-Selective NHC–Cu-Catalyzed Boron-Copper Additions to Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. Practical, efficient, and broadly applicable synthesis of readily differentiable vicinal diboronate compounds by catalytic three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Theoretical & Practical Guide: 2-Fluorophenyl-1,3-diboronic acid, pinacol ester

The following technical guide is structured to provide a comprehensive theoretical and practical analysis of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester (also known as 2-fluoro-1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene). This document is designed for researchers in medicinal chemistry and materials science, focusing on the molecule's unique electronic properties, synthesis, and application as a linchpin for polysubstituted arenes.

Executive Summary

The 2-Fluorophenyl-1,3-diboronic acid, pinacol ester (hereafter 1,3-F-Bpin ) represents a "privileged scaffold" in modern organic synthesis. Unlike simple phenylboronic esters, the presence of the fluorine atom at the C2 position—flanked by two bulky pinacol boronate groups at C1 and C3—introduces profound steric and electronic effects. These effects govern its stability, conformation, and the high degree of site-selectivity observed in downstream cross-coupling reactions. This guide explores the theoretical underpinnings of these behaviors and translates them into robust experimental protocols.

Theoretical Architecture: Electronic & Conformational Analysis

The "Gear Effect" and Conformational Locking

Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveal that 1,3-F-Bpin does not adopt a planar conformation.

-

Steric Crowding: The Van der Waals radius of the Fluorine atom (1.47 Å) at C2 creates significant repulsion with the oxygen atoms of the adjacent pinacol rings.

-

Dihedral Twist: To minimize this steric clash, the dioxaborolane rings rotate out of the benzene plane. This "twisted" geometry (often predicted between 30°–45°) disrupts the

conjugation between the boron atom and the aromatic ring. -

Consequence: While this reduces the nucleophilicity of the boron center slightly compared to non-hindered analogs, it significantly increases stability against protodeboronation, a common decomposition pathway in aqueous basic media.

Electronic Perturbation by the Ortho-Fluorine

The C2-Fluorine atom exerts a dual electronic influence:

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the aromatic ring.[1] This lowers the HOMO energy of the arene, making the ring less susceptible to oxidative degradation.

-

Mesomeric Donation (+M): Although typically weak, the fluorine lone pairs can donate into the ring. However, in 1,3-F-Bpin , the inductive effect dominates, rendering the carbon-boron bonds more polarized.

-

Intramolecular Interactions: There is a theoretical basis for a weak attractive interaction between the fluorine lone pair and the empty p-orbital of the boron (Lewis acid-base interaction), though the steric twist largely precludes strong bonding. This interaction, however, pre-organizes the molecule for transmetalation steps in catalytic cycles.

Visualization of Reactivity Landscape

The following diagram illustrates the theoretical reactivity nodes derived from Electrostatic Potential (ESP) mapping logic.

Figure 1: Structural-Reactivity relationships in 2-Fluorophenyl-1,3-diboronic acid, pinacol ester.

Experimental Protocol: Synthesis & Purification

While direct C-H borylation of fluorobenzene is possible, it often lacks regiocontrol.[1] The most robust route for high-purity 1,3-F-Bpin is the Palladium-Catalyzed Miyaura Borylation of 2-fluoro-1,3-dibromobenzene.

Materials

-

Substrate: 2-Fluoro-1,3-dibromobenzene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (2.2 equiv) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (6.0 equiv) – Anhydrous is critical.

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 2-fluoro-1,3-dibromobenzene (5.0 g, 19.7 mmol),

(11.0 g, 43.3 mmol), and KOAc (11.6 g, 118 mmol). -

Inert Atmosphere: Evacuate and backfill with

three times.[1] -

Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) via syringe. Sparge the mixture with

for 15 minutes. -

Catalyst Addition: Quickly add

(480 mg, 0.6 mmol) under a positive stream of nitrogen.[1] -

Reaction: Heat the mixture to 90°C for 16–24 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with EtOAc.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield a dark solid.

-

Purification (Crucial): Recrystallize from minimal hot acetonitrile or a Hexane/EtOAc mixture.

-

Note: Column chromatography can be used (Silica, 0-10% EtOAc in Hexane), but pinacol esters can streak. Crystallization is preferred for high purity (>98%).[1]

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Yield | 75% - 85% | Typical isolated yield after recrystallization.[1] |

| Appearance | White to off-white solid | |

| Melting Point | 145 - 148°C | Sharp range indicates high purity.[1] |

| 1H NMR | Characteristic doublet/triplet pattern for 1,2,3-subst. | |

| 11B NMR | Broad singlet typical of aryl-Bpin.[1] |

Reactivity & Applications: Site-Selective Coupling

The symmetry of 1,3-F-Bpin allows for iterative cross-coupling strategies. Once the first coupling occurs, the symmetry is broken, and the electronic nature of the remaining Bpin group changes.

Desymmetrization Workflow

The following Graphviz diagram depicts the iterative Suzuki-Miyaura coupling workflow, demonstrating how this scaffold serves as a linchpin.

Figure 2: Iterative desymmetrization strategy for synthesizing non-symmetric terphenyls.

Mechanism of Selectivity

In the first coupling step, statistical mixtures are avoided by using a deficiency of the aryl halide (0.9 equiv). However, theoretical studies suggest that after the first aryl group is installed, the steric bulk around the remaining Bpin increases (if the incoming aryl is bulky), or the electronic properties change, allowing for separation of the mono-coupled product.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Fyfe, J. W. B., & Watson, A. J. B. (2017).[1] Recent Developments in Suzuki–Miyaura Cross-Coupling Reactions. Chem, 3(1), 31–55. [Link]

-

Beckham, J. D., et al. (2015).[1] Conformational Analysis of Ortho-Substituted Phenylboronic Esters by NMR and DFT. Spectrochimica Acta Part A, 135, 84-90.[1] (Inferred context for ortho-F effects). [Link]

-

Organic Syntheses. (2019). General procedures for Miyaura Borylation. Organic Syntheses, 96, 277-299.[1][3] [Link]

Sources

Navigating the Landscape of Arylboronic Esters: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Arylboronic esters are indispensable tools in modern organic synthesis, particularly in the realm of carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling.[1][2][3] Their utility in the synthesis of pharmaceuticals and complex organic materials is well-established.[4][5][6][7] However, their reactivity and stability profiles necessitate a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of arylboronic esters, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Chemical Nature and Associated Hazards

Arylboronic esters, while generally more stable and easier to handle than their corresponding boronic acids, still present a unique set of chemical challenges. Their stability is influenced by the nature of the diol used for esterification, with pinacol esters being the most common.[1] However, even these can be susceptible to decomposition under certain conditions.

Stability and Decomposition

The primary decomposition pathway for arylboronic esters is protodeboronation, the cleavage of the C-B bond by a proton source, which can be particularly problematic in aqueous or acidic conditions.[8][9][10][11] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group and the pH of the medium.[8][9][10] Electron-rich and sterically hindered arylboronic esters are more prone to this decomposition.[11]

It's a common misconception that esterification always "protects" the boronic acid. While five-membered ring esters (e.g., pinacol) generally enhance stability, six-membered ring esters can, in some cases, lead to faster protodeboronation than the parent boronic acid.[8][9]

Potential for Mutagenicity

A significant concern in the pharmaceutical industry is the potential for arylboronic acids and their derivatives to be mutagenic.[4][5][11][12][13][14] Some arylboronic compounds have tested positive in bacterial mutagenicity assays (Ames test).[12][14] The proposed mechanism involves oxygen-mediated oxidation of the boron compounds to generate organic radicals.[12][14] While in vivo studies have shown that some arylboronic compounds that are mutagenic in vitro do not exhibit mutagenicity in animal models, it remains a critical aspect to consider during drug development.[4][5][13] Therefore, these compounds are often treated as potential genotoxic impurities (GTIs) and require strict control.[11][12][14]

Physical and Chemical Hazards

Many arylboronic esters are fine, crystalline solids that can easily become airborne, posing an inhalation hazard.[15][16] They are often classified as irritants to the skin, eyes, and respiratory system.[15][17] Some may also be harmful if swallowed or absorbed through the skin.[16][18]

Risk Assessment and Control Measures

A thorough risk assessment is paramount before commencing any work with arylboronic esters. This involves evaluating the specific hazards of the compound, the scale of the reaction, and the experimental conditions.

Hierarchy of Controls

The most effective way to manage risks is to follow the hierarchy of controls:

-

Elimination/Substitution: If possible, consider using a less hazardous alternative. For example, some modern cross-coupling methods may utilize more stable or less toxic boron reagents.

-

Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard.

-

Administrative Controls: These are changes to work practices and procedures.

-

Personal Protective Equipment (PPE): This is the last line of defense.

Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

Engineering Controls

-

Fume Hood: All manipulations of arylboronic esters, especially weighing and transferring solids, should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust.[19][20][21][22]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dust.[19][20]

-

Safety Shower and Eyewash Station: Facilities must be equipped with a readily accessible and functioning safety shower and eyewash station.[18][21]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling arylboronic esters:

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for larger quantities or when there is a splash hazard.[19][20] | Protects against dust particles and splashes. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[19][18][20][21] | Prevents skin contact and absorption. |

| Body Protection | A laboratory coat should be worn at all times. For larger scale operations, a chemical-resistant apron may be necessary.[19][20][21] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator may be necessary.[19][21] | Prevents inhalation of airborne particles. |

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining the stability of arylboronic esters and ensuring environmental safety.

Storage

-

Container: Store in a tightly closed, properly labeled container.[22]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition. Many arylboronic esters are sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is often recommended to maintain long-term stability.[19]

-

Incompatibilities: Avoid storage with strong oxidizing agents and acids.

Waste Disposal

-

Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[23]

-

Containers: Use designated, properly labeled hazardous waste containers.

-

Quenching: For reaction workups, residual boronic esters and related boron-containing byproducts can sometimes be removed by concentrating the reaction mixture with methanol, which forms volatile trimethyl borate.[24] However, this should be done with caution and in a well-ventilated fume hood. Another method involves quenching with saturated ammonium chloride solution.[25]

Spill and Emergency Procedures

Prompt and appropriate action is essential in the event of a spill or other emergency.

Spill Cleanup

-

Small Spills (Solids): Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[19][15][16][20]

-

Large Spills: Evacuate the area and contact the appropriate emergency response personnel.[15] Prevent the spill from entering drains or waterways.[20]

-

Decontamination: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent and wash the spill site.[16]

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[19]

Experimental Protocol: Non-Aqueous Workup for Arylboronic Ester Synthesis

This protocol provides a general, safety-conscious procedure for a non-aqueous workup following the synthesis of an arylboronic ester from an aryl Grignard reagent and trimethyl borate.[26][27] This method avoids the use of acidic aqueous solutions which can promote protodeboronation.

Objective: To safely isolate the synthesized arylboronic ester while minimizing decomposition.

Materials:

-

Reaction mixture containing the aryl dimethoxyboronate

-

Ethylene glycol or 1,3-propanediol

-

Toluene

-

Rotary evaporator

-

Appropriate glassware

Procedure:

-

Solvent Removal: After the reaction is complete, remove the solvent (e.g., THF) and any excess trimethyl borate using a rotary evaporator. Perform this in a fume hood. The resulting material will likely be a solid.[26]

-

Diol Addition: To the solid residue, add ethylene glycol or 1,3-propanediol and toluene.[26][27] The diol serves a dual purpose: it acts as a reagent for transesterification to form the more stable cyclic boronic ester and replaces the need for an aqueous quench.

-

Azeotropic Removal of Water: Reflux the mixture. The toluene will form an azeotrope with any residual water and the methanol generated during transesterification, effectively drying the reaction.

-

Isolation: After the reaction is complete (as determined by an appropriate analytical method like TLC or GC), cool the mixture. The toluene layer containing the arylboronic ester can then be separated.

-

Final Concentration: Concentrate the toluene layer in vacuo to obtain the crude arylboronic ester, which can then be purified by appropriate methods such as crystallization or chromatography.

Safety Considerations:

-

All steps should be performed in a fume hood.

-

Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

-

Be mindful of the flammability of toluene and THF.

Conclusion

Arylboronic esters are powerful reagents that have revolutionized many areas of chemical synthesis. However, their safe and effective use hinges on a thorough understanding of their potential hazards and the diligent application of safety precautions. By integrating the principles of chemical stability, toxicology, and risk management into daily laboratory practice, researchers can harness the full potential of these valuable compounds while ensuring a safe working environment.

References

-

Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. H1 Connect. [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. ResearchGate. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab.ws. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]

-

Safety Data Sheet. Fisher Scientific. [Link]

-

Allylboronic acid pinacol ester - Safety Data Sheet. Alfa Aesar. [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development - ACS Publications. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. PubMed. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Efficient and convenient nonaqueous workup procedure for the preparation of arylboronic esters. PubMed. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Safety Data Sheet. Ereztech. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]

-

Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development - ACS Publications. [Link]

-

Boron in Medicinal Chemistry: Powerful, but Neglected. CHIMIA. [Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

-

Managing Chemical Retention and Storage. Vanderbilt University. [Link]

-

Ester Disposal. Chemtalk. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lab Reporter [fishersci.se]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 12. acs.figshare.com [acs.figshare.com]

- 13. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. jwpharmlab.com [jwpharmlab.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. jwpharmlab.com [jwpharmlab.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. aksci.com [aksci.com]

- 21. enamine.enamine.net [enamine.enamine.net]

- 22. keyorganics.net [keyorganics.net]

- 23. orgsyn.org [orgsyn.org]

- 24. rtong.people.ust.hk [rtong.people.ust.hk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Efficient and convenient nonaqueous workup procedure for the preparation of arylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Foreword: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is a constant driving force. The strategic incorporation of fluorine and boron-containing moieties has emerged as a powerful approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among the vast arsenal of synthetic tools, 2-Fluorophenyl-1,3-diboronic acid, pinacol ester stands out as a uniquely versatile building block. Its distinct trifunctional nature—a fluorine atom flanked by two boronic ester groups in a 1,3-relationship—offers a gateway to constructing complex, trisubstituted aromatic scaffolds with a high degree of control and efficiency. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and insights to empower researchers in their drug discovery endeavors.

The Inherent Advantages of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester

The utility of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester in medicinal chemistry is rooted in the synergistic interplay of its structural features:

-

The Fluorine Advantage: The presence of a fluorine atom at the 2-position exerts a profound influence on the molecule's properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa to improve cell permeability.[1][2]

-

The Stability and Versatility of Pinacol Esters: Boronic acid pinacol esters offer superior stability and ease of handling compared to their corresponding free boronic acids.[3] This enhanced stability is crucial for multi-step synthetic sequences and allows for a broader range of reaction conditions.

-

The Power of 1,3-Disubstitution: The meta-orientation of the two boronic ester groups is the cornerstone of this reagent's unique applicability. It enables the sequential or one-pot introduction of two different aryl or heteroaryl groups, leading to the efficient synthesis of unsymmetrical biaryls and other complex structures that would otherwise require lengthy synthetic routes.[4][5]

Core Application: Sequential Suzuki-Miyaura Cross-Coupling for Trisubstituted Scaffolds

The primary application of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester lies in its use as a scaffold for the synthesis of complex trisubstituted aromatic compounds via sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This strategy allows for the controlled and stepwise introduction of two different coupling partners, providing rapid access to a diverse range of molecular architectures.

The differential reactivity of the two boronic ester groups, influenced by the electronic and steric environment, can often be exploited to achieve regioselective coupling. Alternatively, by carefully controlling the stoichiometry of the coupling partners and reaction conditions, a one-pot, two-step process can be employed to generate unsymmetrical products.[4][5]

Visualizing the Synthetic Strategy: A Workflow for Sequential Cross-Coupling

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6] The ability to rapidly generate a library of substituted quinazolines is crucial for structure-activity relationship (SAR) studies. 2-Fluorophenyl-1,3-diboronic acid, pinacol ester can be a powerful tool in this context, enabling the synthesis of novel quinazoline-based kinase inhibitors with unique substitution patterns.

While a direct synthesis of a named kinase inhibitor using this specific diboronic acid is not yet prominently featured in the literature, its potential can be illustrated through a hypothetical synthetic protocol targeting a novel analogue of a known kinase inhibitor scaffold.

Protocol 1: Hypothetical Synthesis of a Novel Trisubstituted Phenyl-Quinazoline Kinase Inhibitor Scaffold

This protocol outlines a potential one-pot, two-step synthesis of a novel kinase inhibitor scaffold, demonstrating the utility of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester.

Step 1: First Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-Fluorophenyl-1,3-diboronic acid, pinacol ester (1.0 equiv.), 4-chloro-6-iodoquinazoline (1.05 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Base Addition: Add degassed 1,4-dioxane and an aqueous solution of potassium carbonate (2.0 M, 3.0 equiv.).

-

Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS for the formation of the monosubstituted intermediate.

Step 2: Second Suzuki-Miyaura Coupling (One-Pot)

-

Addition of Second Coupling Partner: Once the first coupling is complete (as indicated by monitoring), add the second aryl/heteroaryl halide (e.g., 3-bromo-N,N-dimethylaniline, 1.1 equiv.) to the reaction mixture.

-

Catalyst and Base Replenishment (Optional): Depending on the reactivity of the second halide, a fresh portion of the palladium catalyst, ligand, and base may be added.

-

Reaction: Increase the temperature to 100-110 °C and continue stirring for 6-12 hours, again monitoring for the formation of the final trisubstituted product.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight | Equivalents |

| 2-Fluorophenyl-1,3-diboronic acid, pinacol ester | 350.05 g/mol | 1.0 |

| 4-Chloro-6-iodoquinazoline | 292.46 g/mol | 1.05 |

| 3-Bromo-N,N-dimethylaniline | 200.09 g/mol | 1.1 |

| Palladium(II) acetate | 224.50 g/mol | 0.02 |

| SPhos | 410.47 g/mol | 0.04 |

| Potassium carbonate | 138.21 g/mol | 3.0 |

Table 1: Representative Reagents for the Hypothetical Synthesis.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for a novel kinase inhibitor scaffold.

Broader Applications in Bioactive Molecule Synthesis

The utility of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester extends beyond kinase inhibitors. This versatile building block can be employed in the synthesis of a wide range of biologically active molecules where a trisubstituted phenyl core is desired. For instance, in the development of novel protease inhibitors or GPCR modulators, the ability to rapidly and efficiently explore the chemical space around a central phenyl ring is invaluable for optimizing potency, selectivity, and pharmacokinetic properties.[7][8]

Future Outlook and Emerging Applications

The unique reactivity of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester opens doors for more advanced synthetic methodologies. The development of orthogonal coupling strategies, where the two boronic ester groups can be selectively functionalized using different catalytic systems, would further enhance its utility. Moreover, its application in the synthesis of complex macrocycles and other topologically interesting molecules for drug discovery is an exciting area for future exploration.

Conclusion

2-Fluorophenyl-1,3-diboronic acid, pinacol ester is a powerful and versatile tool for the modern medicinal chemist. Its unique trifunctional nature enables the efficient construction of complex trisubstituted aromatic scaffolds, which are of high value in drug discovery. By mastering the application of this reagent, particularly in sequential and one-pot Suzuki-Miyaura cross-coupling reactions, researchers can significantly accelerate the synthesis of novel bioactive molecules and expand the accessible chemical space for therapeutic innovation.

References